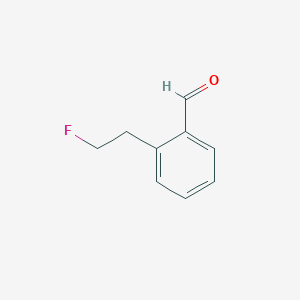

2-(2-Fluoroethyl)benzaldehyde

Description

2-(2-Fluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 2-fluoroethyl group at the ortho position. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs such as 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) and fluorinated benzaldehydes like 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde . The fluoroethyl group likely influences electronic and steric properties, affecting reactivity, solubility, and biological activity compared to non-fluorinated counterparts.

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

2-(2-fluoroethyl)benzaldehyde |

InChI |

InChI=1S/C9H9FO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |

InChI Key |

WYJLURZXDDXYKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where a chlorobenzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of organometallic reagents in a cross-coupling reaction, where a fluoroethyl group is introduced to the benzaldehyde core .

Industrial Production Methods: Industrial production of 2-(2-Fluoroethyl)benzaldehyde often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent, as it allows for efficient introduction of the fluoroethyl group under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(2-Fluoroethyl)benzoic acid.

Reduction: 2-(2-Fluoroethyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction can disrupt cellular processes and has been explored for its potential antifungal and antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- This compound requires careful handling, as brominated aldehydes are often reactive intermediates in Suzuki couplings or nucleophilic substitutions .

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5) :

This compound shares a benzaldehyde core with a brominated alkyl chain but at the para position. Its hazards include skin/eye irritation, requiring immediate flushing with water . Fluorinated analogs like 2-(2-Fluoroethyl)benzaldehyde may have reduced toxicity but similar reactivity in aldehyde-mediated reactions (e.g., condensations or Schiff base formations) .3,4-Dimethylbenzaldehyde and 4-Ethylbenzaldehyde :

Alkyl-substituted benzaldehydes (e.g., 3,4-dimethyl or 4-ethyl) demonstrate how substituent bulk affects interactions. For example, 4-ethylbenzaldehyde acts as a repellent in insects, while smaller substituents like fluorine may alter binding affinities in biological systems .

Data Tables: Key Comparisons

*Hypothetical properties based on structural analogs.

Biological Activity

2-(2-Fluoroethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

2-(2-Fluoroethyl)benzaldehyde is characterized by the presence of a fluoroethyl group attached to a benzaldehyde moiety. The unique structure contributes to its chemical reactivity and biological interactions.

- Molecular Formula : C9H9F

- Molecular Weight : 152.17 g/mol

- CAS Number : 132838-14-3

The biological activity of 2-(2-Fluoroethyl)benzaldehyde is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can lead to the modulation of enzyme activities and other biochemical pathways, influencing various physiological processes. The aldehyde functionality plays a crucial role in these interactions, making it a valuable compound in drug development.

Antimicrobial Properties

Research indicates that 2-(2-Fluoroethyl)benzaldehyde exhibits antimicrobial activity, which can be leveraged in therapeutic applications. Its efficacy against various bacterial strains has been documented, suggesting potential uses in treating infections.

Antioxidant Activity

The compound has also been studied for its effects on cellular antioxidation systems. By interacting with these systems, it may influence metabolic pathways crucial for synthesizing phenolic compounds, which are known for their health benefits.

Synthesis and Derivatives

The synthesis of 2-(2-Fluoroethyl)benzaldehyde typically involves halogen-exchange reactions or nucleophilic substitution methods. Here’s a common synthetic route:

- Starting Material : Benzaldehyde

- Reagent : Fluoroethyl halides

- Method : React benzaldehyde with fluoroethyl halides under basic conditions to yield the desired product.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(2-Fluoroethyl)benzaldehyde | Aldehyde | Antimicrobial, Antioxidant |

| 4-(2-Fluoroethyl)benzaldehyde | Aldehyde | Antimicrobial |

| 2-Fluorobenzaldehyde | Aldehyde | Limited studies available |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study conducted by researchers evaluated the antimicrobial efficacy of 2-(2-Fluoroethyl)benzaldehyde against several bacterial strains, revealing significant inhibition zones compared to control groups.

-

Antioxidant Mechanism Investigation :

- Research published in Journal of Organic Chemistry explored the compound's interaction with reactive oxygen species (ROS), demonstrating its potential to mitigate oxidative stress in cellular models.

-

Drug Development Applications :

- The compound is being investigated as a pharmacophore in drug design due to its ability to modulate enzyme activity and influence biochemical pathways relevant in disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.